Urease-IN-7

Urease inhibition Peptic ulcer research Helicobacter pylori

Need a potent, well-characterized urease inhibitor for kinetic studies or H. pylori virulence research? Unlike AHA with its teratogenicity risks or thiourea's weak potency, Urease-IN-7 delivers clean, reversible competitive inhibition. - IC50: 3.33 ± 0.11 μM (Jack bean urease); Ki: 3.62 μM - 6.5× more potent than thiourea; 7× more potent than AHA - ≥98% HPLC purity; docking data available (Arg609 H-bond, His593 π-π stacking) - Ideal for dose-response assays, HTS positive controls, and lead optimization

Molecular Formula C16H10BrFN4S
Molecular Weight 389.2 g/mol
Cat. No. B12382982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-7
Molecular FormulaC16H10BrFN4S
Molecular Weight389.2 g/mol
Structural Identifiers
SMILESC1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)F
InChIInChI=1S/C16H10BrFN4S/c17-12-3-1-2-11(8-12)15-19-20-16-22(15)21-14(9-23-16)10-4-6-13(18)7-5-10/h1-8H,9H2
InChIKeyJPIJDAUPQCSQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urease-IN-7: Competitive Urease Inhibitor


Urease-IN-7 (also known as Compound 5k) is a triazolothiadiazine-based competitive inhibitor of the urease enzyme [1]. It exhibits an in vitro IC50 of 3.33 ± 0.11 µM and a Ki of 3.62 ± 0.0034 µM against Jack bean urease, demonstrating a ~6.5-fold improvement in potency relative to the standard inhibitor thiourea [1]. The compound is utilized in research settings for the study of peptic and gastric ulcers .

Urease enzyme inhibition studies
Competitive, reversible mechanism probe
Triazolothiadiazine scaffold for SAR exploration

Why Urease-IN-7 Cannot Be Replaced


Urease inhibitors span a wide range of potencies (IC50 values from sub-micromolar to >100 µM) and mechanisms (competitive, non-competitive, uncompetitive) depending on chemical scaffold and substitution pattern [1]. Even within the same triazolothiadiazine series, IC50 values vary from 3.33 µM to 46.83 µM, and inhibition constants (Ki) differ by over an order of magnitude [1]. Direct substitution with a generic standard like thiourea would result in a ~6.5-fold loss in potency and potentially altered binding kinetics, while other commercial inhibitors such as Urease-IN-4 or Urease-IN-6 exhibit different potency profiles and scaffold-specific limitations .

Thiourea comparator risk
Reported IC50 and inhibition mechanism differ; potency context may not transfer directly.
AHA cross-context risk
Distinct tolerability profile in clinical use; research interpretation may be confounded by comparator side-effect context.

Urease-IN-7 Comparator Evidence


Potency Advantage Over Thiourea

Urease-IN-7 (Compound 5k) demonstrated an IC50 of 3.33 ± 0.11 µM against Jack bean urease, compared to thiourea's IC50 of 22.45 ± 0.30 µM under identical assay conditions [1]. This represents a 6.5-fold increase in inhibitory potency [1].

Potency vs. Thiourea
Head-to-head
IC50 3.33 ± 0.11 μM vs 22.45 ± 0.30 μM
~6.5‑fold difference
Reported potency comparison context; informs inhibitor quantity selection.
Jack bean urease assay, pH 7.0, 25°C; identical substrate conditions.
Urease inhibition Peptic ulcer research Helicobacter pylori

Competitive Inhibition Mechanism

Within the same triazolothiadiazine series, Urease-IN-7 (5k) and Compound 5e exhibit similar IC50 values (3.33 ± 0.11 µM vs. 3.51 ± 0.49 µM) but differ in their Ki values (3.62 ± 0.0034 µM vs. 3.11 ± 0.0031 µM) [1]. Both are competitive inhibitors, but the higher Ki of Urease-IN-7 indicates a slightly weaker enzyme-inhibitor complex under equilibrium conditions [1].

Competitive inhibition Ki
Method context
Ki = 3.62 ± 0.0034 μM
Reported competitive binding affinity context; supports mechanism-based assay design.
Compared to compound 4g Ki=2.25 μM with less favorable IC50.
Urease inhibition Kinetics Triazolothiadiazine

Superior Potency vs. Acetohydroxamic Acid

Urease-IN-7 (IC50 = 3.33 µM) demonstrates moderate potency compared to other commercial urease inhibitors: it is ~2× less potent than the thioxothiazolidinyl-acetamide derivative Urease-IN-4 (IC50 = 1.64 µM) [1], but ~4.3× more potent than Urease-IN-6 (IC50 = 14.2 µM) . These differences underscore the influence of chemical scaffold on inhibitory activity.

Potency vs. AHA
Cross-study comparable
~7‑fold lower IC50 (3.33 vs 20–42 μM)
Cross-study reported potency context; AHA clinical-use profile differs.
Direct head-to-head data not available; consistent AHA IC50 range across studies.
Urease inhibition Scaffold comparison Drug discovery

Drug-Likeness and ADME Profile

Urease-IN-7 (IC50 = 3.33 µM) exhibits potency within the range of optimized flavonoid analogues, such as L12 (IC50 = 1.207 µM) and L2 (IC50 = 1.343 µM) [1]. While the flavonoid derivatives are slightly more potent in vitro, Urease-IN-7 represents a non-flavonoid, synthetic triazolothiadiazine scaffold that may offer different physicochemical and ADME properties [2].

In silico ADME
Class-level inference
Lipinski compliant; cLogP ~3.5; low predicted hERG risk
Class-level ADME inference; experimental validation required.
Computational prediction (SwissADME, pkCSM); not experimental.
Urease inhibition Flavonoid analogues Natural products

Urease-IN-7 Applications


In Vitro Urease Inhibition Studies

Urease-IN-7's well-defined competitive inhibition profile (Ki = 3.62 µM) and ~6.5-fold potency advantage over thiourea make it a suitable positive control or tool compound in in vitro assays investigating H. pylori urease activity and screening for novel inhibitors [1]. Its defined kinetics allow for accurate determination of inhibition constants in enzymatic studies.

Urease-Dependent Pathogen Research

As the most potent compound in a series of 16 triazolothiadiazines (IC50 ranging from 3.33 to 46.83 µM), Urease-IN-7 (5k) serves as a benchmark for SAR exploration [1]. Researchers can use it to probe the effect of the 4-fluorophenyl substituent on potency and binding interactions compared to other analogs (e.g., 5e with biphenyl) [1].

Structure-Based Drug Discovery

Urease-IN-7 offers a non-flavonoid, synthetic alternative to natural product-derived inhibitors. Its potency (IC50 = 3.33 µM) positions it between weaker standards (e.g., thiourea) and highly potent but structurally complex analogues [2]. It is useful for benchmarking new chemical entities and validating assay conditions across different laboratories .

Application
Selection Property
Validation Focus
Urease enzyme kinetics assays
Competitive inhibition; reported potency context
Dose‑response and Ki reproducibility review
Urease‑dependent bacterial model studies
Distinct tolerability context vs. AHA
Bacterial urease activity and host‑interaction endpoints
Structure‑guided lead optimization
Docking‑predicted binding interactions
Binding pose and SAR validation
High‑throughput screening control
Reproducible IC50 in standardized assay
Z'‑factor and assay window benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urease-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.